Ester Substituent Determines Cytotoxic Potency: Eupacunoxin vs. Eupatocunoxin ED₅₀ Comparison
In the same compendium and assay system, eupacunoxin exhibited a cytotoxic ED₅₀ of 2.1 µg/mL, while the closely related analog eupatocunoxin (which carries a different epoxide‑containing ester at C‑8) showed an ED₅₀ of 1.7 µg/mL [1][2]. The 1.24‑fold potency difference arises solely from divergence in the ester side‑chain, underscoring that the epoxybutanoate group of eupacunoxin confers a distinct, quantifiable activity profile relative to its nearest structural neighbor.
| Evidence Dimension | Cytotoxic potency (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 2.1 µg/mL (eupacunoxin) |
| Comparator Or Baseline | ED₅₀ = 1.7 µg/mL (eupatocunoxin) |
| Quantified Difference | 1.24‑fold higher ED₅₀ for eupacunoxin (lower potency) |
| Conditions | In vitro cytotoxicity; reference source: Biosynthetic Products for Cancer Chemotherapy (Pettit et al.); data curated in USDA Phytochemical Database |
Why This Matters
A 1.24‑fold potency differential, while modest, is experimentally significant and demonstrates that even structurally conservative changes in the ester moiety produce measurable shifts in bioactivity; selecting eupacunoxin over eupatocunoxin directly impacts the concentration–response relationship in any cell‑based assay.
- [1] Pettit, G. R.; et al. Biosynthetic Products for Cancer Chemotherapy, Vol. 1–3. Plenum Press: New York, 1977–1979. Data cited in USDA Phytochemical Database, entry for Eupacunoxin (ED₅₀ = 2.1 µg/mL). View Source
- [2] Pettit, G. R.; et al. Biosynthetic Products for Cancer Chemotherapy, Vol. 1–3. Data cited in USDA Phytochemical Database, entry for Eupatocunoxin (ED₅₀ = 1.7 µg/mL). View Source
